molecular formula C13H10F2O B2930034 3,3'-Difluorobenzhydrol CAS No. 98586-21-1

3,3'-Difluorobenzhydrol

Cat. No.: B2930034
CAS No.: 98586-21-1
M. Wt: 220.219
InChI Key: JCMJXDJOHQCPOO-UHFFFAOYSA-N
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Description

3,3’-Difluorobenzhydrol is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.21 g/mol . It is a fluorinated derivative of benzhydrol, characterized by the presence of two fluorine atoms at the meta positions of the phenyl rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

3,3’-Difluorobenzhydrol can be synthesized from 3,3’-difluorobenzophenone through a reduction reaction. One common method involves the use of sodium borohydride in ethanol under an inert atmosphere at room temperature . The reaction typically proceeds as follows:

  • Dissolve 3,3’-difluorobenzophenone in absolute ethanol.
  • Add sodium borohydride to the solution.
  • Stir the mixture at room temperature for about 30 minutes.
  • Isolate the product by standard workup procedures.

Chemical Reactions Analysis

3,3’-Difluorobenzhydrol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

  • Sodium borohydride for reduction.
  • Chromium trioxide or potassium permanganate for oxidation.
  • Thionyl chloride for substitution reactions.

Comparison with Similar Compounds

3,3’-Difluorobenzhydrol can be compared with other fluorinated benzhydrol derivatives, such as:

The uniqueness of 3,3’-Difluorobenzhydrol lies in the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

bis(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJXDJOHQCPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3-fluorobenzene (10.0 g, 57.1 mmol) in tetrahydrofuran (100 mL) was added n-BuLi (1.6M, 35.7 mL, 62.8 mmol) at −78° C. and the mixture was stirred at that temperature for 20 minutes. To the mixture was added 3-fluorobenzaldehyde (7.80 g, 62.8 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. To this mixture was added water and the product was extracted with ethyl acetate. The extract was washed with water, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 10.1 g of bis(3-fluorophenyl)methanol. To a solution of this compound (6.60 g, 30.0 mmol) in diisopropylether (50 mL) was added phosphorus tribromide (5.41 g, 20.0 mmol) with ice-cooling and the mixture was stirred at that temperature for 1 hour. This reaction mixture was diluted with water and extracted with diisopropylether. The organic layer was washed with water and saturated with aqueous sodium hydrogen carbonate solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 5.61 g of the title compound. Yield 53%. Oil.
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10 g
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35.7 mL
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100 mL
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7.8 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of magnesium strip (35.4 g) in THF (200 ml), iodine strip was added and the mixture was heated with stirring under nitrogen stream until most of color of iodine was disappeared. A solution of 3-fluoro-bromobenzene (250.0 g) in THF (1000 ml) was added dropwise over 2.5 hr while the temperature of the solution was maintained at 60° C., After the completion of the addition of the solution, the resulting mixture was refluxed for 1 hr with heating. The resulting Grignard solution was ice-cooled and a solution of ethyl formate (63.2 g) in THF (200 ml) was added dropwise over 1 hr. After a stirring of the reaction solution for an additional 30 min, saturated aqueous ammonium chloride solution (700 ml) was added dropwise with ice-cooling and water (300 ml) was added. The mixture was stirred for 10 min. The organic layer and water layer were separated. Water layer was extracted with ethyl acetate, and the combined organic layer was washed with 2N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated off under reduced pressure to give the title compound (156.2 g, yield 99%).
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300 mL
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200 mL
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250 g
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1000 mL
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63.2 g
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200 mL
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700 mL
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Yield
99%

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